
N-(5-Chloro-1-methylbenzimidazol-2-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-Chloro-1-methylbenzimidazol-2-yl)prop-2-enamide” is a chemical compound that is related to polyacrylamide, a high molecular weight compound commonly used as a flocculant in water and wastewater treatment, as a soil conditioner, and as a viscosity modifier and friction reducer in both enhanced oil recovery and high volume hydraulic fracturing . It is also related to prop-2-enamide-based polyelectrolytes, which have been evaluated as property enhancers in aqueous bentonite mud .
Synthesis Analysis
The synthesis of related compounds involves the polymerization of acrylamide monomers or N,N’-methylenebis(acrylamide) . The reaction conditions are optimized for the synthesis of the terpolymer and tetrapolymer . The chemical structures of the copolymers are characterized by Fourier transform infrared (FTIR) spectroscopy .Molecular Structure Analysis
The molecular structure of “N-(5-Chloro-1-methylbenzimidazol-2-yl)prop-2-enamide” is likely similar to that of prop-2-enamide, which is a vinyl-substituted primary amide (CONH2) .Chemical Reactions Analysis
Polyacrylamide, a related compound, can undergo degradation by a variety of mechanisms, significantly increasing its mobility . The presence of the rigid pyrrole ring in CP5 and the bulky sulphonate side-group in CP4 provided thermal resistance and salt tolerance in their respective copolymer structures .properties
IUPAC Name |
N-(5-chloro-1-methylbenzimidazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c1-3-10(16)14-11-13-8-6-7(12)4-5-9(8)15(11)2/h3-6H,1H2,2H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRSPMIMAWDOGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)N=C1NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Chloro-1-methylbenzimidazol-2-yl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

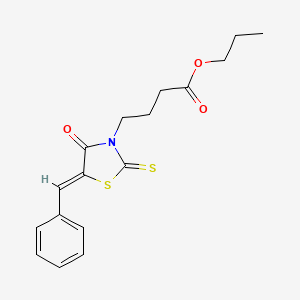
![{2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine](/img/structure/B2546721.png)
![2-[1-[(E)-1-(1-methylpyrrol-2-yl)-3-oxo-3-phenylprop-1-en-2-yl]pyridin-2-ylidene]propanedinitrile](/img/structure/B2546723.png)
![9-(4-ethylphenyl)-3-[(2-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)


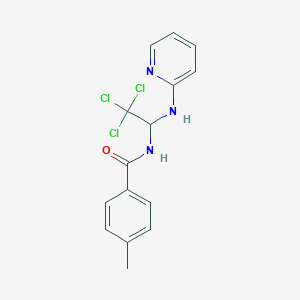
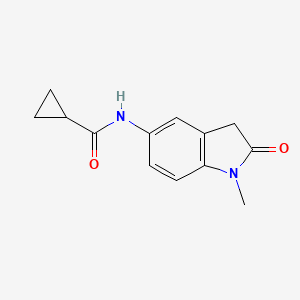

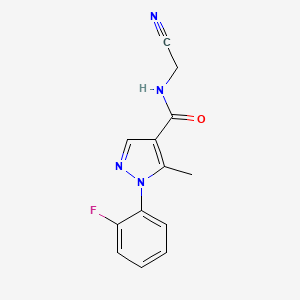
![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-5-fluoropyrimidine](/img/structure/B2546733.png)
![5-[(4-Bromophenyl)methyl]-2-oxo-1,3-oxazolidine-5-carboxylic acid](/img/structure/B2546734.png)
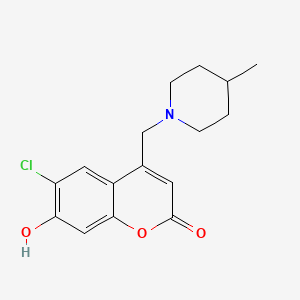
![Tert-butyl N-[1-(prop-2-YN-1-YL)piperidin-3-YL]carbamate](/img/structure/B2546739.png)